molecular formula C11H18O B149128 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene CAS No. 133826-10-5

1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene

Cat. No.: B149128
CAS No.: 133826-10-5
M. Wt: 166.26 g/mol
InChI Key: OHNNKWNASLDTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene is an organic compound with the molecular formula C11H18O It is a derivative of cycloheptadiene, characterized by the presence of a methoxy group and an isopropyl group attached to the cycloheptadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of 1,3-cycloheptadiene with isopropyl bromide in the presence of a strong base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of 1-methoxy-6-isopropyl-1,3-cycloheptadiene may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The process is optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, alcohols, and other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, alcohols.

Scientific Research Applications

1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-6-isopropyl-1,3-cycloheptadiene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and isopropyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methoxy-1,3-cyclohexadiene: Similar in structure but with a six-membered ring instead of a seven-membered ring.

    1-Methoxy-1,3-cyclopentadiene: Contains a five-membered ring and exhibits different reactivity due to ring strain.

    1-Isopropyl-1,3-cycloheptadiene: Lacks the methoxy group, leading to different chemical properties and reactivity.

Uniqueness: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene is unique due to the combination of the methoxy and isopropyl groups on a seven-membered ring. This structural arrangement imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

133826-10-5

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-methoxy-6-propan-2-ylcyclohepta-1,3-diene

InChI

InChI=1S/C11H18O/c1-9(2)10-6-4-5-7-11(8-10)12-3/h4-5,7,9-10H,6,8H2,1-3H3

InChI Key

OHNNKWNASLDTSK-UHFFFAOYSA-N

SMILES

CC(C)C1CC=CC=C(C1)OC

Canonical SMILES

CC(C)C1CC=CC=C(C1)OC

Synonyms

1,3-Cycloheptadiene,1-methoxy-6-(1-methylethyl)-(9CI)

Origin of Product

United States

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